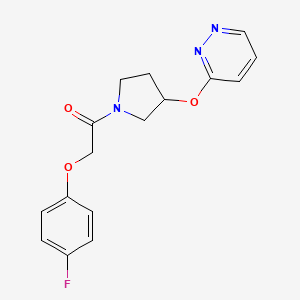

2-(4-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3/c17-12-3-5-13(6-4-12)22-11-16(21)20-9-7-14(10-20)23-15-2-1-8-18-19-15/h1-6,8,14H,7,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIIIXPPCIBELX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 4-fluorophenoxy intermediate through a nucleophilic substitution reaction between 4-fluorophenol and an appropriate halogenated reagent.

Formation of the Pyridazin-3-yloxy Intermediate: The pyridazin-3-yloxy intermediate is synthesized by reacting pyridazine with a suitable halogenated reagent under basic conditions.

Coupling Reaction: The final step involves coupling the two intermediates with a pyrrolidin-1-yl ethanone moiety under appropriate reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The incorporation of the pyridazine moiety is believed to enhance the compound's ability to inhibit tumor growth by targeting specific enzymes involved in cancer progression. For instance, derivatives of pyridazine have been shown to act as inhibitors of protein kinases, which are crucial in cancer cell signaling pathways .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with fluorinated phenyl groups often demonstrate enhanced interaction with microbial targets, leading to increased efficacy against various pathogens. Preliminary studies suggest that this compound could inhibit bacterial growth, although further research is necessary to confirm these findings.

Neuropharmacological Effects

Given the presence of the pyrrolidine ring, there is potential for neuropharmacological applications. Pyrrolidine derivatives have been explored for their effects on neurotransmitter systems, which may result in therapeutic effects for neurological disorders. The compound's ability to cross the blood-brain barrier could be an area of interest for developing treatments for conditions such as depression or anxiety disorders.

Synthetic Methodologies

The synthesis of 2-(4-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone typically involves several key steps:

- Formation of Pyridazine Intermediate : The synthesis begins with the preparation of a pyridazine derivative through cyclization reactions involving hydrazine and appropriate carbonyl compounds.

- Substitution Reactions : The fluorophenoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the fluorophenoxy moiety.

- Coupling Reaction : Finally, the pyridazine intermediate is coupled with the pyrrolidine derivative under controlled conditions to yield the desired product.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally similar to this compound:

- Anticancer Evaluation : In a study published in the International Journal of Organic Chemistry, derivatives were tested against human liver cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis .

- Antimicrobial Testing : Research has indicated that similar compounds exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action that warrants further investigation.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural motifs with several classes of molecules, including:

Comparative Data Table

Critical Research Findings

Impact of Heterocyclic Moieties

Fluorination Patterns

- 4-Fluorophenoxy: The para-fluorine on the phenoxy group (target compound) likely improves membrane permeability compared to ortho-difluorophenyl substituents (), which may sterically hinder binding .

- Trifluoromethyl vs. Fluorophenoxy: ’s trifluoromethyl group increases hydrophobicity (LogP = 3.1) compared to the target compound’s fluorophenoxy (LogP = 2.5), suggesting divergent pharmacokinetic profiles .

Pyrrolidine Modifications

- Pyridazin-3-yloxy vs. tert-Butyldimethylsilyloxy : The target compound’s pyridazine-ether substituent offers conformational flexibility and hydrogen-bonding sites, contrasting with the steric bulk of ’s silyl-protected pyrrolidine .

- Synthetic Accessibility: The target compound’s synthesis likely involves SN2 displacement or Mitsunobu reactions for ether formation, paralleling methods in and .

Biological Activity

2-(4-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. Understanding its pharmacological effects is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 358.37 g/mol. The structure features a fluorophenoxy group, a pyridazinyl moiety, and a pyrrolidine ring, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant inhibition of cancer cell proliferation. For instance, compounds with similar structures have shown potent activity against c-Met and VEGFR-2 receptors, which are crucial in tumor growth and angiogenesis. The IC50 values for these interactions were reported to be as low as 0.11 µM for c-Met and 0.19 µM for VEGFR-2, indicating strong inhibitory potential .

Anti-inflammatory Properties

The compound's structure suggests possible anti-inflammatory activity, particularly through inhibition of cyclooxygenase enzymes (COX). In related studies, compounds with similar functional groups were shown to reduce prostaglandin synthesis significantly, which is vital in managing inflammation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Binding : It may bind to tyrosine kinase receptors such as c-Met and VEGFR-2, inhibiting their activity and subsequent signaling pathways involved in cell proliferation and angiogenesis.

- Enzyme Inhibition : The compound could inhibit COX enzymes, leading to decreased synthesis of inflammatory mediators like prostaglandins.

Study 1: Anticancer Efficacy

A study focusing on pyridazine derivatives demonstrated that modifications in the phenoxy group led to enhanced cytotoxicity against various cancer cell lines. The derivatives exhibited a dose-dependent response, with significant reductions in cell viability observed at concentrations correlating with the structural modifications made .

Study 2: Inflammatory Response Modulation

In animal models, related compounds showed a reduction in inflammation markers following administration. The anti-inflammatory effects were assessed through cytokine profiling, revealing decreased levels of IL-6 and TNF-alpha post-treatment .

Data Table: Biological Activity Summary

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(4-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone?

The synthesis involves multi-step strategies:

- Step 1 : Functionalization of the pyrrolidine ring. Introduce the pyridazin-3-yloxy group via nucleophilic substitution using pyridazine derivatives and a base (e.g., NaH) in anhydrous THF .

- Step 2 : Coupling the fluorophenoxy moiety. A Mitsunobu reaction or Williamson ether synthesis can attach the 4-fluorophenoxy group to the pyrrolidine scaffold, using catalysts like triphenylphosphine and diethyl azodicarboxylate (DEAD) .

- Step 3 : Final acylation. React the intermediate with an ethanone precursor under Friedel-Crafts conditions (e.g., AlCl₃ as a Lewis acid) to form the ketone group .

Key considerations: Monitor reaction purity at each step using TLC or HPLC (>95% purity recommended) .

Q. How is this compound characterized to confirm structural integrity and purity?

A combination of spectroscopic and chromatographic techniques is used:

- NMR Spectroscopy : ¹H NMR (confirm fluorophenoxy aromatic protons and pyrrolidine CH₂ groups), ¹³C NMR (carbonyl group at ~200 ppm), and ¹⁹F NMR (fluorine signature at -110 to -120 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).

- HPLC/GC-MS : Assess purity (>95%) and detect impurities from side reactions .

Q. What storage conditions are optimal for maintaining compound stability?

- Temperature : Store at -20°C in airtight, light-resistant containers to prevent photodegradation.

- Atmosphere : Use inert gas (e.g., argon) to minimize oxidation.

- Solubility considerations : Prepare stock solutions in anhydrous DMSO or ethanol to avoid hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from variations in experimental design:

- Assay conditions : Compare buffer pH, temperature, and incubation times. For example, enzymatic inhibition assays may show discrepancies if conducted at non-physiological pH .

- Orthogonal validation : Use complementary methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

- Sample degradation : Monitor compound stability during assays via LC-MS to rule out decomposition artifacts .

Q. What computational approaches predict the compound’s interaction with target enzymes?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes like kinases or phosphatases. Reference structural analogs (e.g., pyridazine-containing inhibitors in ) to validate docking parameters .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- QSAR modeling : Corporate electronic (e.g., HOMO/LUMO) and steric descriptors to predict activity against related targets .

Q. What in vitro models are suitable for pharmacokinetic profiling?

- Hepatic microsomes : Incubate the compound with liver microsomes (human or rodent) to estimate metabolic stability (t₁/₂ > 60 min preferred) .

- Caco-2 cell monolayers : Assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction (fu > 5% desirable) .

Methodological Considerations for Data Interpretation

- Handling fluorescence interference : Pyridazine derivatives may auto-fluoresce. Use quenchers (e.g., sodium dithionite) or switch to luminescence-based assays .

- Dose-response anomalies : Nonlinear effects may arise from off-target interactions. Perform counter-screens against related receptors (e.g., GPCR panels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.